6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one
Description
6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a substituted purine derivative characterized by a hydroxy group at position 6, a hydroxyethylamino substituent at position 8, and a methyl group at position 3 (). The purine core provides a versatile scaffold for chemical modifications, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-13-5-4(6(15)12-8(13)16)10-7(11-5)9-2-3-14/h14H,2-3H2,1H3,(H2,9,10,11)(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZCRQLNHNHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Amination: The 8-position is functionalized with an amino group through nucleophilic substitution reactions, often using ethylene diamine or similar reagents.
Methylation: Methylation at the 3-position is carried out using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylene diamine, ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted purine derivatives with varied functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of purines and is characterized by the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 18986-23-7
The molecular structure features a hydroxyl group and an amino group that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of purine compounds, including 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one, exhibit promising anticancer properties. For instance:
- Case Study : A study demonstrated that certain purine derivatives showed significant inhibition of cancer cell lines such as MCF-7 and HCT116. The compound's ability to induce apoptosis in these cells was notable, with IC values suggesting potent anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on similar purine derivatives have shown effectiveness against various pathogens.
- Case Study : Research on related compounds revealed that modifications in the purine structure could enhance antibacterial efficacy against resistant strains of bacteria .
Neurological Applications
There is emerging interest in the role of purine derivatives in neurological disorders. The modulation of purinergic signaling pathways has implications for treating conditions such as Alzheimer’s disease.
- Case Study : Investigations into purinergic receptor modulation have highlighted the potential for compounds like this compound to influence neuroprotective mechanisms .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism.
| Enzyme | Inhibition Type | IC |
|---|---|---|
| Cyclin-dependent kinase | Competitive | 0.16 µM |
| Aurora-A kinase | Non-competitive | 0.39 µM |
These findings indicate that the compound could serve as a lead in developing new inhibitors for cancer therapy .
Drug Design and Development
The structural characteristics of this compound make it a valuable candidate for drug design.
Computational Modeling
Recent advancements in computational chemistry have allowed for the modeling of this compound's interactions with biological targets. Molecular docking studies have predicted favorable binding affinities with various receptors involved in cellular signaling pathways .
Mechanism of Action
The mechanism of action of 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular functions. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key Trends in Functional Group Chemistry
- Hydroxyethylamino vs. Alkyl/Aromatic Substitutents: The hydroxyethylamino group (target compound) confers higher polarity compared to methoxypropylamino () or phenylpropyl (), which may improve solubility but reduce membrane permeability .
- Methyl vs. Halogenated Groups : The chlorobenzyl group in introduces electronegativity and lipophilicity, which could enhance receptor affinity in hydrophobic environments .
Biological Activity
6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one is a purine derivative that has garnered attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the context of respiratory diseases and as a modulator of adrenoceptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅O₄ |
| Molecular Weight | 359.380 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 0.90 |
The structure of the compound includes a hydroxyethylamino group, contributing to its biological activity and interaction with various receptors.
The compound acts primarily as a β₂-adrenoceptor agonist , which is crucial for bronchodilation. This mechanism is particularly relevant for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that compounds with similar structures exhibit significant agonistic effects on β₂-adrenoceptors, leading to smooth muscle relaxation in the airways .
Case Studies and Research Findings
-
Bronchodilatory Effects :
- A study evaluating related β₂-adrenoceptor agonists found that certain derivatives demonstrated potent airway smooth muscle relaxant effects comparable to established medications like olodaterol, with effective concentrations (EC₅₀) in the low picomolar range .
- The onset of action was rapid (approximately 3.5 minutes), and the duration exceeded 12 hours, indicating potential for long-acting therapeutic use .
- In Vitro Studies :
- Adverse Effects and Safety Profile :
Comparative Analysis with Other Compounds
| Compound Name | β₂-Adrenoceptor Activity | Onset of Action | Duration of Action |
|---|---|---|---|
| 6-Hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl... | High | ~3.5 min | >12 hours |
| Olodaterol | High | ~5 min | 24 hours |
| Salmeterol | Moderate | ~15 min | 12 hours |
This table highlights the comparative efficacy of this compound against other known β₂-adrenoceptor agonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
